![molecular formula C18H23NO4 B13009682 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[222]octan-1-yl)acetic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a bicyclo[222]octane ring system
Vorbereitungsmethoden
The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction, where the protected amino group reacts with a suitable acetic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl protecting group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate the function of specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The bicyclo[2.2.2]octane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid can be compared with other similar compounds, such as:
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
Methyl 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate: This compound has a methyl ester group instead of the acetic acid moiety.
The uniqueness of 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetic acid |
InChI |
InChI=1S/C18H23NO4/c20-15(21)12-17-6-9-18(10-7-17,11-8-17)19-16(22)23-13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
KODAJNKUTWJAKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


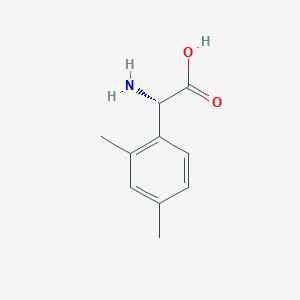
![2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B13009617.png)
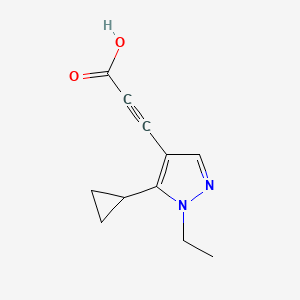
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)
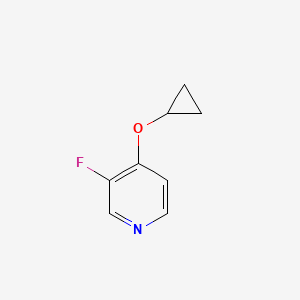
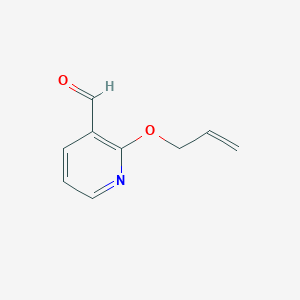
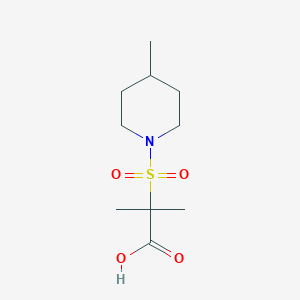

![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)
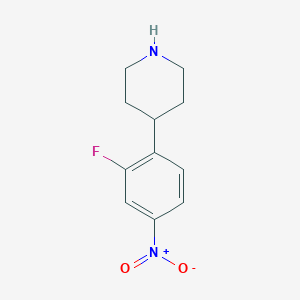
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)

